Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to influence various biochemical pathways due to their structural diversity and wide range of applications .
Result of Action
Pyrazoles and their derivatives have been associated with diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Action Environment
The structure of pyrazoles can be influenced by the type of solvent, which can impact their reactivity and biological activities .
Preparation Methods
The synthesis of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the following steps:
Nitration: The starting material, 5-methyl-1H-pyrazole-3-carboxylate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.
Scientific Research Applications
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the methyl group at the 5-position, which can influence its reactivity and biological activity.
5-Chloro-3-methyl-4-nitro-1H-pyrazole: Contains a chlorine atom instead of a carboxylate group, leading to different chemical properties and applications.
Properties
IUPAC Name |
methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9(11)12)4(8-7-3)6(10)13-2/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGRKMJIBFUENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181582 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27116-86-5 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027116865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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